2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[1-(4-fluorobenzyl)piperidin-4-yl]acetamide
Description
Stereochemical Analysis:
- Piperidine Ring : The piperidin-4-yl group introduces a stereocenter at C4. In related compounds, such as 1380087-89-7 , the (4S) configuration is specified. For this compound, synthetic routes likely dictate analogous stereoselectivity.
- Benzazepine Conformation : The 1,2-dihydro state imposes partial saturation, restricting rotation about the C2-N3 bond. Methoxy groups at C7 and C8 adopt fixed planar orientations due to aromatic conjugation.
- 4-Fluorobenzyl Orientation : The fluorine atom’s electronegativity may influence the equatorial preference of the benzyl substituent on the piperidine ring, though crystallographic data is required for confirmation.
The compound’s three-dimensional arrangement is critical for interactions with biological targets, such as acetylcholinesterase or bromodomains, as seen in structurally related molecules.
Properties
Molecular Formula |
C26H30FN3O4 |
|---|---|
Molecular Weight |
467.5 g/mol |
IUPAC Name |
2-(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)-N-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]acetamide |
InChI |
InChI=1S/C26H30FN3O4/c1-33-23-13-19-7-12-30(26(32)15-20(19)14-24(23)34-2)17-25(31)28-22-8-10-29(11-9-22)16-18-3-5-21(27)6-4-18/h3-7,12-14,22H,8-11,15-17H2,1-2H3,(H,28,31) |
InChI Key |
UWVWYHKWEPJMGG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C=CN(C(=O)CC2=C1)CC(=O)NC3CCN(CC3)CC4=CC=C(C=C4)F)OC |
Origin of Product |
United States |
Preparation Methods
Carboxyl Activation and Cyclization via Active Esters
Patent CN102276530B outlines a scalable approach avoiding harsh reagents like thionyl chloride. The carboxyl group of (3,4-dimethoxyphenyl)acetic acid is activated using 2,4-dimethoxy-6-chloro-1,3,5-s-triazine (DMT-Cl) in dichloromethane with N-methylmorpholine as a base. This generates an active ester (compound III), which undergoes ammonolysis with 2,2-dimethoxyethylamine to form N-(2,2-dimethoxyethyl)-3,4-dimethoxyphenylacetamide (compound IV). Cyclization is achieved using concentrated hydrochloric acid and glacial acetic acid, yielding 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one (compound I) in 75–80% yield.
Key Advantages :
-
Eliminates high-temperature distillation and toxic reagents.
-
High regioselectivity due to controlled activation and cyclization conditions.
Alternative Cyclization via Amide Formation
European patent EP2135861A1 describes an earlier method involving direct amidation of (3,4-dimethoxyphenyl)acetic acid with 2,2-dimethoxyethylamine, followed by acid-mediated cyclization. While effective, this route suffers from lower yields (60–65%) and requires stringent temperature control during cyclization.
Comparative Analysis :
| Parameter | Method 1 (CN102276530B) | Method 2 (EP2135861A1) |
|---|---|---|
| Yield | 75–80% | 60–65% |
| Reagents | DMT-Cl, N-methylmorpholine | Thionyl chloride |
| Scalability | Industrial-friendly | Limited by distillation |
Functionalization of Piperidin-4-Amine with 4-Fluorobenzyl Groups
The piperidine fragment, 1-(4-fluorobenzyl)piperidin-4-amine, is synthesized via reductive alkylation or nucleophilic substitution.
Reductive Amination
Piperidin-4-amine reacts with 4-fluorobenzaldehyde in the presence of sodium cyanoborohydride (NaBH3CN) under acidic conditions (pH 4–5). This method achieves moderate yields (65–70%) but requires careful control of stoichiometry to avoid over-alkylation.
Alkylation with 4-Fluorobenzyl Halides
A more direct approach involves reacting piperidin-4-amine with 4-fluorobenzyl bromide in acetonitrile using potassium carbonate as a base. This method offers higher yields (80–85%) and simpler purification but generates stoichiometric amounts of KBr waste.
Optimization Challenges :
-
Competing formation of quaternary ammonium salts.
-
Steric hindrance at the piperidine nitrogen.
Coupling of Benzazepinone and Piperidine Moieties via Acetamide Linkage
The final step involves conjugating the benzazepinone’s C3 amine with the piperidine’s acetamide group.
Acylation of 7,8-Dimethoxybenzazepinone
The C3 amine of 7,8-dimethoxybenzazepinone is acylated using bromoacetyl bromide in dichloromethane with triethylamine as a base, yielding 2-bromo-N-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide. Substitution of the bromide with piperidin-4-amine under basic conditions (K2CO3, DMF) forms the target acetamide.
Direct Coupling Using Carbodiimide Reagents
Alternatively, EDCl/HOBt-mediated coupling between 7,8-dimethoxybenzazepinone-3-acetic acid and 1-(4-fluorobenzyl)piperidin-4-amine in DMF achieves comparable yields (70–75%) with fewer purification steps.
Reaction Conditions :
-
EDCl (1.2 equiv), HOBt (1.1 equiv), room temperature, 12–16 hours.
-
Post-reaction workup includes extraction with ethyl acetate and silica gel chromatography.
Purification and Analytical Characterization
Crystallization and Chromatography
Crude product is purified via recrystallization from ethanol/water (3:1) or column chromatography (SiO2, ethyl acetate/hexane gradient). Patent reports a final purity of >99% by HPLC.
Spectroscopic Confirmation
-
1H NMR (400 MHz, DMSO-d6): δ 7.25 (s, 1H, benzazepinone aromatic), 4.40 (d, 2H, -CH2-fluorobenzyl), 3.85 (s, 6H, -OCH3), 3.20 (m, 4H, piperidine).
-
MS (ESI+) : m/z 522.2 [M+H]+.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups and the piperidine ring. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can occur at the carbonyl group in the benzazepine core. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the fluorobenzyl group. Common reagents include nucleophiles such as amines and thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as amines and thiols in polar solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy groups can lead to the formation of corresponding aldehydes or carboxylic acids, while reduction of the carbonyl group can yield alcohols.
Scientific Research Applications
Cardiovascular Therapeutics
The benzazepine derivatives, including this compound, have been studied for their role in cardiovascular health. Research indicates that similar compounds can exhibit bradycardizing properties, making them useful in treating conditions like myocardial ischemia and heart failure . The synthesis of related compounds has been linked to ivabradine, a well-known medication used to manage heart rate and angina pectoris .
Neurological Research
There is emerging evidence that compounds with similar structural motifs may influence neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This suggests potential applications in treating neurological disorders such as depression and anxiety . The piperidine moiety present in this compound is known to interact favorably with various neurotransmitter receptors.
Anticancer Activity
Preliminary studies have indicated that benzazepine derivatives can exhibit cytotoxic effects against certain cancer cell lines. The mechanism may involve the induction of apoptosis or inhibition of cell proliferation pathways . Further investigations are warranted to elucidate the specific anticancer mechanisms associated with this compound.
Case Study 1: Cardiovascular Applications
A study focused on related benzazepine derivatives demonstrated their efficacy in reducing heart rates in animal models, suggesting a mechanism similar to that of ivabradine. This study provided insights into the structure-activity relationship (SAR) of these compounds, highlighting the importance of substituent groups on the benzazepine core .
Case Study 2: Neuropharmacology
In a recent investigation, researchers evaluated the effects of piperidine-containing compounds on anxiety-like behaviors in rodent models. The findings suggested that these compounds could modulate serotonin levels, providing a rationale for further exploration into their use as anxiolytics .
Mechanism of Action
The mechanism of action of 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[1-(4-fluorobenzyl)piperidin-4-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors, enzymes, and other proteins, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of certain enzymes involved in disease pathways, or as an agonist or antagonist of specific receptors in the nervous system.
Comparison with Similar Compounds
Core Heterocyclic Systems
The benzazepine core distinguishes the target compound from analogs with other heterocycles:
Substituent Patterns
- Fluorinated Aromatic Groups : The 4-fluorobenzyl group is a recurring motif in analogs (e.g., ), likely due to fluorine’s ability to modulate electronic effects (e.g., enhanced dipole interactions) and resist metabolic oxidation .
- Methoxy Substituents : The 7,8-dimethoxy groups on the benzazepine are unique to the target compound. In contrast, analogs like those in and use methoxybenzyl or methyl groups, which may alter solubility and membrane permeability.
Acetamide Linker
The acetamide bridge is a common pharmacophore across all compared compounds (). This group likely facilitates hydrogen bonding with biological targets, as suggested by its role in stabilizing intermolecular interactions in crystallographic studies .
Physicochemical and Pharmacokinetic Properties
A comparative analysis of key parameters is summarized below:
*Estimated using fragment-based methods.
- Lipophilicity (LogP) : The target compound’s LogP (~3.2) suggests moderate blood-brain barrier penetration, comparable to spirocyclic analogs but lower than oxazole-containing derivatives (LogP ~3.5), which may exhibit stronger CNS activity .
- Hydrogen Bonding: The target compound’s two hydrogen bond donors and seven acceptors align with typical CNS drug profiles, balancing solubility and membrane permeability .
Biological Activity
The compound 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[1-(4-fluorobenzyl)piperidin-4-yl]acetamide is a complex organic molecule that has garnered attention for its potential biological activities. The unique structure incorporates a benzazepine core and various functional groups that may enhance its interaction with biological targets.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C23H30N2O4 |
| Molecular Weight | 402.5 g/mol |
| IUPAC Name | 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[1-(4-fluorobenzyl)piperidin-4-yl]acetamide |
| InChI Key | JSLFDCLYVLWPJZ-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes within biological systems. Preliminary studies suggest that it may act on neurotransmitter systems, particularly through interactions with dopamine and serotonin receptors, which are critical in modulating mood and behavior.
Biological Activities
Research indicates that compounds with similar benzazepine structures often exhibit a range of biological activities:
- Antidepressant Effects : Some studies have suggested that benzazepine derivatives can exhibit antidepressant-like effects in animal models. This is likely due to their interaction with monoamine neurotransmitter systems.
- Antipsychotic Properties : The structural similarity to known antipsychotic agents suggests potential efficacy in treating psychotic disorders.
- Neuroprotective Effects : Research has indicated that certain benzazepines can protect against neuronal damage, possibly through antioxidant mechanisms or modulation of neuroinflammatory pathways.
Case Studies and Research Findings
Several studies have investigated the pharmacological properties of related compounds:
-
Study on Antidepressant Activity :
- A study published in the Journal of Medicinal Chemistry explored the antidepressant potential of various benzazepine derivatives. Results indicated significant reductions in depression-like behaviors in rodent models when treated with these compounds, suggesting a similar potential for the target compound .
-
Neuroprotective Effects :
- Research conducted by Varadaraju et al. (2013) demonstrated that piperazine derivatives could inhibit acetylcholinesterase, which is implicated in neurodegenerative diseases like Alzheimer's. This provides a basis for further exploration into the neuroprotective properties of the target compound due to its piperidine moiety .
- Dopaminergic Activity :
Q & A
Basic Research Question
- Structural confirmation :
- Purity assessment :
- Crystallinity :
- XRD to identify polymorphic forms, critical for stability studies .
How can molecular docking studies be designed to predict the target binding affinity of this compound?
Advanced Research Question
Methodology :
Target selection : Prioritize receptors based on structural analogs (e.g., dopamine D2-like receptors due to benzazepine similarity) .
Ligand preparation : Optimize the compound’s 3D conformation using Gaussian09 (B3LYP/6-31G*) .
Docking software : Use AutoDock Vina or Schrödinger Glide with flexible active-site residues .
Validation : Compare results with known inhibitors (e.g., risperidone for D2 antagonism) and validate via MD simulations (NAMD, 100 ns) .
What strategies address contradictory bioactivity data in different assay models for this compound?
Advanced Research Question
- Assay optimization :
- Data reconciliation :
How to evaluate the metabolic stability and pharmacokinetic profile of this compound in preclinical models?
Advanced Research Question
In vitro :
- Liver microsomes : Incubate with human/rat microsomes (1 mg/mL) and NADPH, monitor parent compound depletion via LC-MS/MS .
- CYP inhibition : Screen against CYP3A4/2D6 using luminescent assays (Promega P450-Glo) .
In vivo : - Pharmacokinetics in rodents : Administer IV/PO (5 mg/kg), collect plasma at 0–24h, quantify using UPLC-MS . Key parameters: , , AUC .
What formulation strategies enhance the solubility and bioavailability of this compound?
Advanced Research Question
- Nanoparticle encapsulation : Use PLGA nanoparticles (sonication method, 20% w/w loading) to improve aqueous solubility .
- Co-crystallization : Screen with co-formers (e.g., succinic acid) to stabilize amorphous phases .
- Salt formation : Test hydrochloride or mesylate salts via pH titration .
How to resolve discrepancies in cytotoxicity data across different cell lines for this compound?
Advanced Research Question
- Mechanistic studies :
- Model refinement :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
